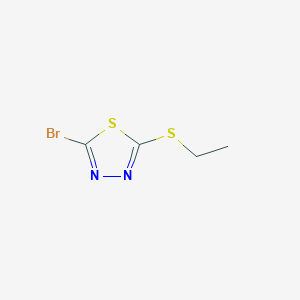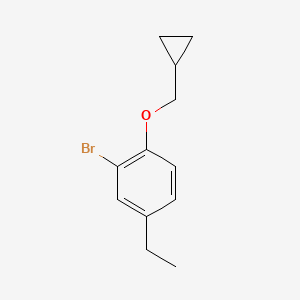
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene is an organic compound with the molecular formula C12H15BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the cyclopropylmethoxy and ethyl groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Cyclopropylmethoxylation: The brominated benzene derivative is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group.
Ethylation: Finally, the compound is ethylated using an ethylating agent such as ethyl iodide (CHI) in the presence of a base to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH), amines (NH), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic medium.
Reduction: Hydrogen gas (H) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Substitution: Formation of 2-cyclopropylmethoxy-5-ethyl-phenol or 2-cyclopropylmethoxy-5-ethyl-aniline.
Oxidation: Formation of 2-cyclopropylmethoxy-5-ethyl-benzaldehyde or 2-cyclopropylmethoxy-5-ethyl-benzoic acid.
Reduction: Formation of 2-cyclopropylmethoxy-5-ethyl-benzene.
Applications De Recherche Scientifique
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes.
Comparaison Avec Des Composés Similaires
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene can be compared with other similar compounds such as:
1-Bromo-2-cyclopropylmethoxy-benzene: Lacks the ethyl group, which can affect its reactivity and applications.
1-Bromo-2-ethoxy-5-ethyl-benzene: Contains an ethoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and applications.
1-Bromo-2-cyclopropylmethoxy-4-ethyl-benzene: The position of the ethyl group is different, which can influence its reactivity and interactions.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
2-bromo-1-(cyclopropylmethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3 |
Clé InChI |
WKZJSWNQALBJFK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC2CC2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


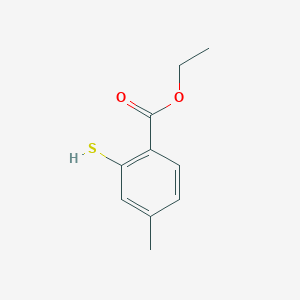

![6-Chloro-7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8635933.png)
![1-[(3-Chloropyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8635938.png)
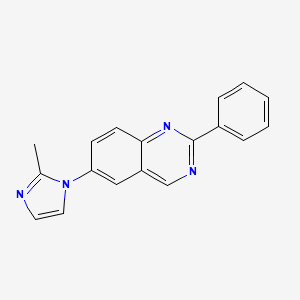
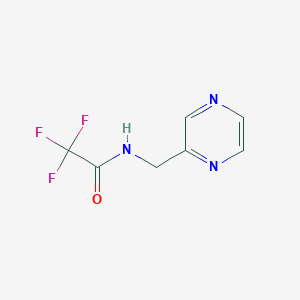
![Ethyl 4-{[3-(4-chlorophenyl)propyl]amino}benzoate](/img/structure/B8635946.png)

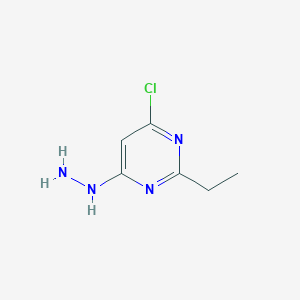
![2-(azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B8635976.png)
![4-{(E)-[(4-Butylphenyl)methylidene]amino}benzonitrile](/img/structure/B8635983.png)
